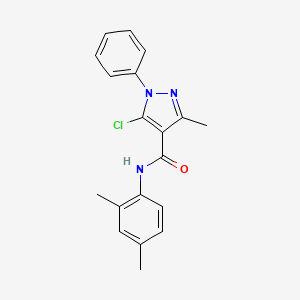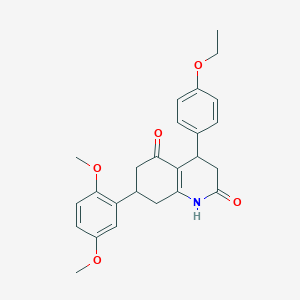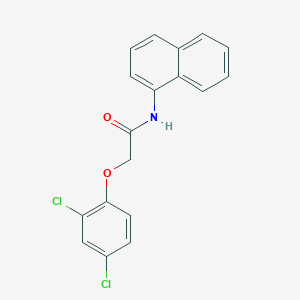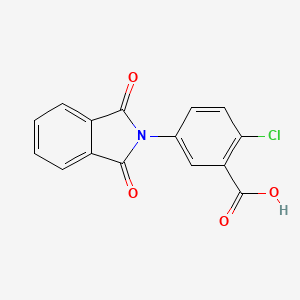![molecular formula C16H11ClF3NO B5533106 3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5533106.png)
3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Although specific synthesis details for 3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide are not directly available, the synthesis of similar acrylamide compounds typically involves reactions like the Schotten-Baumann reaction or amidation of acrylic acid derivatives with corresponding amines. For example, the synthesis of N-phenyl acrylamides can be achieved through a telescoped continuous flow process, demonstrating an efficient and sustainable route with high yield and minimal environmental impact (Salaklang et al., 2020).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives, including 3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, is characterized by a planar acrylamide group flanked by aromatic rings that can influence the molecule's overall geometry and intermolecular interactions. Studies on similar compounds have revealed detailed insights into their crystallographic structures, showcasing various hydrogen bonding motifs and π-π interactions that contribute to their stability and reactivity (Rajnikant et al., 2012).
Chemical Reactions and Properties
Acrylamide derivatives participate in a range of chemical reactions, such as polymerization, which is crucial for developing new polymeric materials with tailored properties. For instance, N-phenyl acrylamides serve as valuable intermediates in polymer synthesis, pharmaceutics, and fine chemicals (Salaklang et al., 2020). Their reactivity can be further modified through functionalization, leading to diverse applications in material science and organic synthesis.
Physical Properties Analysis
The physical properties of 3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. For example, the presence of chlorophenyl and trifluoromethylphenyl groups can affect the compound's polarity, solubility in various solvents, and interaction with other molecules. Similar acrylamide compounds have been studied for their solubility in different solvents, providing insights into their behavior in various environments (Yao et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-14-7-2-1-4-11(14)8-9-15(22)21-13-6-3-5-12(10-13)16(18,19)20/h1-10H,(H,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSMTCYOMULRCO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isobutyl-8-[(2-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533026.png)

![[4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5533057.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5533058.png)


![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5533098.png)
![N-(1-pyrazin-2-ylpiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533111.png)

![4-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5533117.png)
![N-(2-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5533118.png)
![1-[3-(2-methoxyphenyl)propanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5533123.png)

